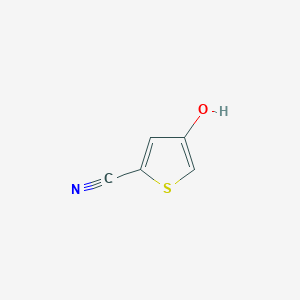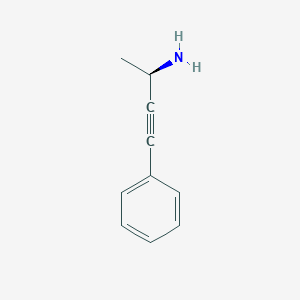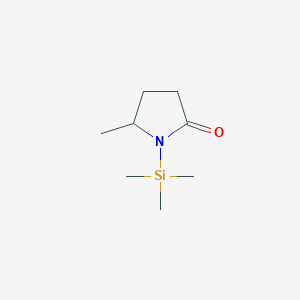
4-Hydroxythiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxythiophene-2-carbonitrile is a heterocyclic compound that contains a five-membered ring with one sulfur atom, one hydroxyl group, and a nitrile group. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxythiophene-2-carbonitrile typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxythiophene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-thiophene-2-carbonitrile.
Reduction: Formation of 4-hydroxythiophene-2-amine.
Substitution: Formation of 4-halo-thiophene-2-carbonitrile or 4-alkylthiophene-2-carbonitrile.
Applications De Recherche Scientifique
4-Hydroxythiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-Hydroxythiophene-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: The compound can modulate oxidative stress pathways, leading to its potential use as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
4-Hydroxythiophene-2-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows for a diverse range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
256495-21-3 |
|---|---|
Formule moléculaire |
C5H3NOS |
Poids moléculaire |
125.15 g/mol |
Nom IUPAC |
4-hydroxythiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3NOS/c6-2-5-1-4(7)3-8-5/h1,3,7H |
Clé InChI |
PTURADCSNRZMSC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)

![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)

![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)


![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)


![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
